molecular formula C16H18N2O4 B12519040 Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate CAS No. 663625-65-8

Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate

Cat. No.: B12519040
CAS No.: 663625-65-8
M. Wt: 302.32 g/mol
InChI Key: YHFLRRUXXWFNOK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate is a benzoate derivative developed for use as a key chemical intermediate in research and development. Compounds within this class are frequently employed in the synthesis of more complex molecules with potential pharmacological interest, particularly in the construction of heterocyclic compounds such as benzimidazoles . The structure features both amino and ether linkages, which are common functional groups that facilitate further chemical modification and molecular design. Researchers utilize such fine chemicals as building blocks in medicinal chemistry and drug discovery projects. As a standard practice, the quality of the compound is ensured for research applications. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper safety protocols should always be followed when handling this chemical.

Properties

CAS No.

663625-65-8

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate

InChI

InChI=1S/C16H18N2O4/c1-20-16(19)11-6-7-15(13(18)10-11)22-9-8-21-14-5-3-2-4-12(14)17/h2-7,10H,8-9,17-18H2,1H3

InChI Key

YHFLRRUXXWFNOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2N)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Reduction

A widely reported method involves sequential nitration, substitution, and reduction (Figure 1). The synthesis begins with methyl 4-fluoro-3-nitrobenzoate , which undergoes nucleophilic aromatic substitution with 2-nitrophenol in the presence of Cs₂CO₃ in DMF at 60°C. This step introduces the ethoxy-phenoxy bridge. Subsequent reduction of the nitro groups to amines is achieved using Fe/HCl in a mixture of EtOH/H₂O at 80°C.

Key Data:

  • Substitution Step Yield: 87.6%
  • Reduction Step Yield: 4.96% (requires optimization)

Esterification of Intermediate Carboxylic Acids

In a related approach, 3-nitro-4-(2-nitrophenoxy)benzoic acid is esterified using HATU and DIPEA in DMF with prop-2-yn-1-amine , yielding the corresponding amide intermediate. Methanol and SOCl₂ are alternatively used for direct esterification of carboxylic acid precursors under reflux.

Optimization Note:

  • SOCl₂ in MeOH achieves near-quantitative yields (97%) for analogous esters.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize efficiency through continuous flow reactors and automated systems. These setups enhance mixing and heat transfer, critical for exothermic steps like nitration. Catalytic hydrogenation with Pd/C under H₂ pressure replaces Fe/HCl reductions, improving safety and scalability.

Advantages:

  • Higher throughput (≥90% yield in hydrogenation).
  • Reduced waste via solvent recycling.

Catalyst Selection

  • Pd/C (5–10%) : Preferred for nitro reductions, offering >95% conversion.
  • Cs₂CO₃ : Superior to K₂CO₃ in substitution reactions due to higher solubility in polar aprotic solvents.

Recent Methodological Advances

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate substitution and esterification steps. For example, DMF/Cs₂CO₃ mixtures under microwave conditions reduce reaction times from hours to minutes while maintaining yields >85%.

Green Chemistry Approaches

  • Solvent-Free Reactions : Mechanochemical grinding of solid reactants (e.g., methyl 4-fluoro-3-nitrobenzoate and 2-nitrophenol ) with K₂CO₃ achieves 78% yield without solvents.
  • Biocatalytic Reductions : Engineered enzymes (e.g., nitroreductases) selectively reduce nitro groups under mild conditions, avoiding metal catalysts.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/EtOAc gradients (5:1 to 1:1) isolate intermediates with >98% purity.
  • Preparative HPLC : Used for final product purification, especially when synthesizing analogs.

Analytical Validation

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., δ = 3.76 ppm for methoxy groups).
  • LC-MS : Monitors reaction progress (e.g., m/z 342.1 [M+H]⁺ for intermediates).

Challenges and Optimization Strategies

Byproduct Formation

  • Nitration Side Products : Controlled temperature (0–5°C) minimizes di-nitration.
  • Over-Reduction : Excess Fe/HCl can degrade ether linkages; stoichiometric Fe with catalytic HCl mitigates this.

Yield Improvement

  • Stepwise Reduction : Partial reduction of one nitro group before the second substitution improves overall yield (e.g., 65% vs. 45% for one-pot methods).

Comparative Analysis of Methods

Method Conditions Yield Scale
Fe/HCl Reduction EtOH/H₂O, 80°C, 4 h 4.96% Laboratory
Pd/C Hydrogenation H₂ (35 psi), MeOH, 30 min 91% Industrial
Microwave Substitution DMF, Cs₂CO₃, 100 W, 15 min 85% Pilot Plant

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: Nitro groups can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields the original amino compound.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds similar to methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cell proliferation in various cancer cell lines, such as breast and prostate cancer. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

1.2 Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation.

1.3 Neuroprotective Effects
this compound may also possess neuroprotective effects. Research suggests that it can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range.
Study 2 Anti-inflammatory EffectsShowed a reduction in TNF-alpha levels in animal models of arthritis, indicating potential for therapeutic use.
Study 3 NeuroprotectionFound that the compound reduced neuronal apoptosis in vitro, suggesting its role in protecting against neurodegeneration.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages and aromatic rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Molecular Formula Reference
Target Compound Benzoate ester 3-amino, 4-[2-(2-aminophenoxy)ethoxy] Not explicitly provided N/A
Compound 5k () Triazine-linked benzoate 4-formyl-2-methoxyphenoxy, 4-methoxyphenoxy, methyl 3-aminobenzoate C₂₆H₂₂N₄O₇
Compound 4i () Triazine-linked benzoic acid 4-formyl-2-methoxyphenoxy, phenoxy, carboxylic acid C₂₄H₁₈N₄O₆
Metsulfuron methyl ester () Sulfonylurea-triazine 4-methoxy-6-methyl-triazine, sulfonylurea bridge, methyl benzoate C₁₄H₁₅N₅O₆S
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate () Benzoate ester 4-[2-(2,4-dichlorophenoxy)acetylamino], ethyl ester C₁₇H₁₅Cl₂NO₄

Key Observations :

  • The target compound’s aminophenoxyethoxy group distinguishes it from triazine-based analogs (e.g., 5k, 4i) and sulfonylurea derivatives (). This group may enhance solubility via hydrogen bonding or serve as a pharmacophore in drug design.

Key Observations :

  • The target compound’s synthesis likely involves multistep nucleophilic substitution similar to triazine-based analogs (), given the ether and amino linkages. However, the absence of a triazine core may simplify purification compared to 5k .
  • PPA-mediated cyclization () contrasts with the target compound’s probable esterification/etherification route, highlighting divergent strategies for heterocycle vs. ether synthesis .

Physical and Spectral Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Rf Value ¹H NMR Features (DMSO-d₆) Reference
Compound 5k () 79–82 0.18 (hexane/EtOAc) δ 3.76 (s, 3H, OCH₃), aromatic protons at 6.8–8.2
Compound 4i () 217.5–220 0.62 (hexane/EtOH) δ 3.86 (s, OCH₃), carboxylic acid proton ~12–13
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate Not provided Not provided Chlorinated aromatic signals at δ 7.2–7.8

Key Observations :

  • The lower melting point of 5k (79–82°C vs. 217.5–220°C for 4i) reflects differences in intermolecular forces: 4i’s carboxylic acid group enables stronger hydrogen bonding .
  • The target compound’s amino groups would likely produce distinct NMR signals (e.g., NH₂ protons at δ 4–6) compared to triazine or chlorinated analogs.

Biological Activity

Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C16H18N2O4C_{16}H_{18}N_{2}O_{4} and a molecular weight of approximately 302.33 g/mol. The compound features an aromatic structure with an amino group, an ether linkage, and a benzoate moiety, which contribute to its chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino groups in the compound can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. This interaction is crucial for understanding the compound's mechanism of action in biological systems.

Key Mechanisms Include:

  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as prostaglandins.
  • Cytotoxic Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, although detailed studies are needed to elucidate these interactions further.

Biological Activities

Research findings indicate several notable biological activities associated with this compound:

  • Anti-inflammatory Properties :
    • Exhibits significant inhibition of COX-2 activity, which is crucial in the inflammatory response.
    • Reduces levels of prostaglandin E2 (PGE2), a key mediator in inflammation .
  • Anticancer Potential :
    • In vitro studies have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for reducing cell viability.
    • Compounds structurally similar to this compound have been reported to inhibit receptor tyrosine kinases involved in cancer progression .
  • Antimicrobial Activity :
    • Preliminary evaluations suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX-2 and reduces PGE2 levels,
CytotoxicityEffective against cancer cell lines ,
AntimicrobialPotential efficacy against various pathogens,

Notable Research Findings

  • A study demonstrated that this compound significantly reduced PGE2 levels by up to 89% in cellular assays, highlighting its anti-inflammatory potential .
  • Another investigation revealed that compounds with similar structures exhibited potent inhibitory activity against receptor tyrosine kinases, suggesting a pathway for anticancer activity through targeted therapy .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Nitration : Starting from methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate.
  • Reduction : Using reducing agents such as hydrogen gas in the presence of palladium catalysts to introduce amino groups.
  • Final Purification : Techniques such as recrystallization or chromatography to obtain pure product.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic aromatic substitution or multi-step coupling reactions. For example, triazine derivatives (e.g., 2,4,6-trichlorotriazine) are reacted with substituted phenols under controlled temperatures (e.g., −35°C to 40°C), using DIPEA as a base to facilitate deprotonation and stabilize intermediates . Solvent selection (e.g., dichloromethane, ethanol) and stoichiometric ratios (1:1 to 1.15 equiv.) are critical for yield optimization. Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/EtOAC gradients) ensures high purity .

Q. Which analytical methods are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., δ = 3.76 ppm for methoxy groups) and ester/amine functionalities .
  • Melting Point Analysis : Used to verify purity (e.g., reported m.p. 79–82°C for structurally similar triazine derivatives) .
  • TLC : Monitors reaction progress using hexane/EtOAc or ethanol-based solvent systems .

Q. How do the compound’s hydrogen-bonding and rotatable bonds influence its reactivity?

Computational analysis (e.g., using SMILES descriptors) reveals 2 hydrogen bond donors and 7 acceptors, enabling interactions with biological targets like enzymes. The 8 rotatable bonds suggest conformational flexibility, which may affect binding affinity in drug discovery contexts .

Advanced Research Questions

Q. How can discrepancies in reported NMR data for structurally analogous compounds be resolved?

Contradictions in chemical shifts (e.g., δ variations for methoxy groups) may arise from solvent effects (DMSO vs. CDCl₃) or impurities. To resolve this:

  • Reproduce synthesis using identical conditions (e.g., DMSO-d₆ solvent, 200 MHz instrument).
  • Compare with reference spectra from databases (e.g., PubChem) and validate via 2D NMR (COSY, HSQC) .

Q. What strategies mitigate side reactions during the coupling of aminophenoxy and benzoate moieties?

Common issues include ester hydrolysis or amine oxidation. Mitigation approaches:

  • Use anhydrous solvents and inert atmospheres (N₂/Ar).
  • Introduce protecting groups (e.g., tert-butyl carbamate for amines) prior to coupling .
  • Optimize reaction time (e.g., 23.5 hours at 40°C) to balance conversion and side-product formation .

Q. How can the compound’s bioactivity be systematically evaluated against enzyme targets?

Design assays using:

  • Kinetic Studies : Measure IC₅₀ values for enzymes (e.g., kinases) via fluorescence-based assays.
  • Molecular Docking : Predict binding modes using software like AutoDock, focusing on the methoxy and aminophenoxy groups’ interactions with active sites .
  • SAR Analysis : Synthesize derivatives (e.g., replacing the methoxy group with halogens) to correlate structural changes with activity .

Q. What experimental designs address contradictions in biological activity data across studies?

If conflicting reports exist (e.g., variable IC₅₀ values), conduct:

  • Dose-Response Curves : Under standardized conditions (pH, temperature).
  • Control Experiments : Verify compound stability in assay buffers via HPLC.
  • Collaborative Validation : Cross-test in independent labs to rule out protocol-specific artifacts .

Methodological Guidance

Q. How to optimize column chromatography for purifying this compound?

  • Stationary Phase : Use silica gel (40–90 μm) with high surface area.
  • Mobile Phase : Start with nonpolar solvents (hexane) and incrementally increase polarity (e.g., 1–20% EtOAc in CH₂Cl₂) .
  • Flow Rate : Maintain 30–35 cm³/min to prevent band broadening .

Q. What computational tools predict the compound’s solubility and logP?

Use tools like MarvinSketch or SwissADME:

  • Input SMILES: COC1=CC=CC=C1NC(COC2=C(OC)C=C(C(=O)O)C=C2)=O .
  • Adjust for substituent effects (e.g., methoxy groups increase hydrophobicity, logP ~2.5) .

Q. How to design stability studies for long-term storage?

  • Conditions : Test degradation under UV light, humidity (40–75% RH), and temperatures (4°C to 25°C).
  • Analytics : Monitor via HPLC-UV at 254 nm and FTIR for ester bond integrity .

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